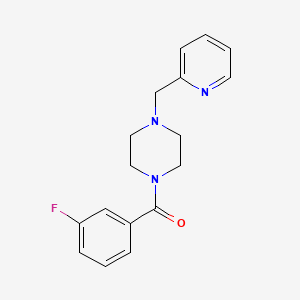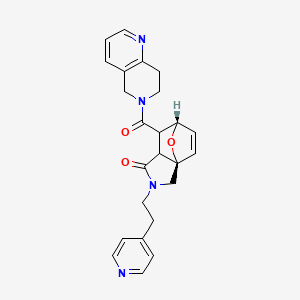
1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Introduction 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine is a compound of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities. This compound, like its analogs, is studied for its receptor binding affinities and structural properties.
Synthesis Analysis The synthesis of compounds related to 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine typically involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation processes. For instance, compounds similar to the title one are synthesized through a series of chemical reactions, starting from specific aldehydes and piperazine derivatives, showcasing a detailed pathway for achieving the desired chemical structure (Yang Fang-wei, 2013).
Molecular Structure Analysis The molecular structure of related compounds has been determined by methods such as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, a compound with similar features, was extensively studied, revealing its crystal and molecular structure, and providing insights into the spatial arrangement of atoms within the compound (S. Özbey et al., 1998).
Chemical Reactions and Properties The chemical behavior of 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine derivatives is influenced by their functional groups and overall structure. For instance, these compounds can participate in various chemical reactions, including those involved in binding assays or those required for further chemical modifications. The compound's affinity towards different receptors can be tested through in vitro binding assays, indicating its potential utility in medicinal chemistry (Yang Fang-wei, 2013).
Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound’s behavior under different conditions. For related compounds, these properties have been characterized to facilitate their use in various scientific applications (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis The chemical properties, including reactivity with other chemical agents, stability under various conditions, and the potential for forming derivatives, are essential for the application of 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine in chemical synthesis and drug development. These aspects can be explored through detailed studies on related compounds, which help in predicting the behavior of the compound in biological systems and its interactions with other molecules (Ninganayaka Mahesha et al., 2019).
Scientific Research Applications
Molecular Structure and Interactions
Research has shown that closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including the 3-fluorobenzoyl variant, adopt similar molecular conformations. The 3-fluorobenzoyl derivative, in particular, is noted for forming hydrogen bonds that link molecules into a three-dimensional structure, demonstrating the importance of halogen substitution in influencing molecular interaction patterns (Ninganayaka Mahesha et al., 2019).
Synthesis and Characterization
Another study focused on the synthesis and characterization of a compound related to 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine, highlighting the structural confirmation through X-ray diffraction and exploring its in vitro antibacterial and anthelmintic activities. The research underscores the potential of such compounds in medicinal chemistry, particularly in the development of new therapeutics with specific biological activities (C. Sanjeevarayappa et al., 2015).
Pharmacological Evaluation
In pharmacological research, certain conformationally constrained butyrophenones bearing structural similarities to 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine have been evaluated for their affinity towards dopamine and serotonin receptors. These studies contribute to understanding the compound's potential as antipsychotic drugs, exploring their receptor binding affinity and offering insights into their therapeutic applications (E. Raviña et al., 2000).
Application in Neuroleptic Agents Synthesis
Research on the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, which are structurally related to 1-(3-fluorobenzoyl)-4-(2-pyridinylmethyl)piperazine, reveals the significance of the 4,4-bis(p-fluorophenyl)butyl group. These findings provide valuable knowledge on synthesizing complex pharmaceuticals, showcasing the versatility and application of such compounds in drug development (C. Botteghi et al., 2001).
properties
IUPAC Name |
(3-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-5-3-4-14(12-15)17(22)21-10-8-20(9-11-21)13-16-6-1-2-7-19-16/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHDSELGTWILCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)


![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)



![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)
![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)